L-erythro-3,5-diaminohexanoate L-erythro-3,5-diaminohexanoate (3S,5S)-3,5-diaminohexanoate is a diamino acid anion that is the conjugate base of (3S,5S)-3,5-diaminohexanoic acid, obtained by deprotonation of the carboxy group. It derives from a hexanoate. It is a conjugate base of a (3S,5S)-3,5-diaminohexanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1944793
InChI: InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p-1/t4-,5-/m0/s1
SMILES: CC(CC(CC(=O)[O-])N)N
Molecular Formula: C6H13N2O2-
Molecular Weight: 145.18 g/mol

L-erythro-3,5-diaminohexanoate

CAS No.:

Cat. No.: VC1944793

Molecular Formula: C6H13N2O2-

Molecular Weight: 145.18 g/mol

* For research use only. Not for human or veterinary use.

L-erythro-3,5-diaminohexanoate -

Specification

Molecular Formula C6H13N2O2-
Molecular Weight 145.18 g/mol
IUPAC Name (3S,5S)-3,5-diaminohexanoate
Standard InChI InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p-1/t4-,5-/m0/s1
Standard InChI Key NGDLSXMSQYUVSJ-WHFBIAKZSA-M
Isomeric SMILES C[C@@H](C[C@@H](CC(=O)[O-])N)N
SMILES CC(CC(CC(=O)[O-])N)N
Canonical SMILES CC(CC(CC(=O)[O-])N)N

Introduction

Chemical Identity and Structure

L-erythro-3,5-diaminohexanoate is a chiral diamino acid with the molecular formula C6H14N2O2. It is classified as a β-amino acid, distinguishing it from the more common α-amino acids found in proteins. The compound contains two amino groups at the 3- and 5-positions of a hexanoic acid backbone, with specific stereochemistry at these positions .

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • L-erythro-3,5-diaminohexanoic acid

  • (3S,5S)-3,5-diaminohexanoic acid

  • (3S,5S)-3,5-diaminocaproic acid

  • (3S,5S)-3,5-diaminohexanoate (anionic form)

The "erythro" designation refers to the relative stereochemistry of the molecule, while the "(3S,5S)" notation specifies the absolute configuration at the two stereogenic centers.

Structural Properties

L-erythro-3,5-diaminohexanoate possesses two chiral centers at positions 3 and 5, both with S configuration. This creates a specific three-dimensional structure critical for its biological recognition and enzymatic transformations . The compound exhibits the following key structural features:

  • Two amino groups at positions 3 and 5

  • A carboxyl group at position 1

  • A methyl group at position 6

  • S configuration at both stereogenic centers

  • erythro relative stereochemistry

Physical and Chemical Properties

L-erythro-3,5-diaminohexanoate has distinctive physical and chemical properties that influence its biological activity and potential applications in biocatalysis and synthetic chemistry.

Basic Physicochemical Properties

Table 1: Physicochemical Properties of L-erythro-3,5-diaminohexanoate

PropertyValueReference
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Exact Mass146.105527694 Da
XLogP3-AA-3.6
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds4
Charge State at Physiological pHCationic (protonated amino groups)

Chemical Reactivity

The compound features two amino groups that can undergo typical amine reactions, including:

  • Oxidative deamination (particularly at the C-3 position)

  • Acylation

  • Imine formation

The carboxyl group can participate in esterification, amide formation, and other carboxylic acid reactions. The combination of these functional groups enables L-erythro-3,5-diaminohexanoate to serve as a versatile building block in both biological systems and synthetic applications .

Biochemical Role and Metabolism

L-erythro-3,5-diaminohexanoate plays a significant role in bacterial metabolism, particularly in organisms capable of fermenting lysine.

Role in Lysine Metabolism

The compound is a key intermediate in the anaerobic fermentation of lysine in certain bacterial species. In organisms like Fusobacterium nucleatum, L-erythro-3,5-diaminohexanoate is formed during lysine catabolism and is subsequently converted to other metabolites . This pathway enables bacteria to utilize lysine as an energy source under anaerobic conditions .

Metabolic Pathway

The primary metabolic transformation of L-erythro-3,5-diaminohexanoate is oxidative deamination at the C-3 position, catalyzed by L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH). This reaction produces 3-keto-5-aminohexanoate and involves the reduction of NAD+ or NADP+ to NADH or NADPH, respectively .

The sequence of enzymatic steps in Brevibacterium species follows this pattern:

  • Oxidative deamination of L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate

  • Conversion of 3-keto-5-aminohexanoate to 3-aminobutyryl-CoA and acetoacetate

  • Deamination of 3-aminobutyryl-CoA to crotonyl-CoA

  • Further metabolism of crotonyl-CoA to acetyl-CoA

This pathway allows for the complete degradation of L-erythro-3,5-diaminohexanoate to compounds that can enter central carbon metabolism.

L-erythro-3,5-Diaminohexanoate Dehydrogenase

The primary enzyme responsible for L-erythro-3,5-diaminohexanoate metabolism is L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), which belongs to the amino acid dehydrogenase (AADH) family.

Structure and Function

L-erythro-3,5-diaminohexanoate dehydrogenase catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate using NAD+ or NADP+ as cofactors . It is classified as a β-amino acid dehydrogenase (β-AADH), distinguishing it from the more common α-amino acid dehydrogenases .

The enzyme has been purified from various bacterial sources, including Clostridium species, and its properties have been characterized . In Fusobacterium nucleatum, the enzyme consists of 345 amino acids with a molecular mass of approximately 36.9 kDa .

Crystal Structure and Mechanism

Recent research has elucidated the crystal structure of L-erythro-3,5-diaminohexanoate dehydrogenase and its variants, providing valuable insights into its catalytic mechanism . The structure reveals important differences from α-amino acid dehydrogenases, particularly in substrate binding and catalysis .

Key findings from structural studies include:

  • Distinct substrate binding pocket accommodating β-amino acids

  • Specific interactions with the two amino groups of the substrate

  • Mechanistic differences from α-amino acid dehydrogenases

  • Structural basis for stereoselectivity

These structural insights have facilitated rational engineering of the enzyme for improved catalytic activity toward various β-amino acids.

Enzyme Engineering and Biotechnological Applications

Rational engineering approaches based on crystal structure analysis have yielded L-erythro-3,5-diaminohexanoate dehydrogenase variants with significantly enhanced catalytic activity. Site-directed mutagenesis guided by structural insights and quantum chemical calculations has produced variants with 110-800 times improved activity toward various aliphatic β-amino acids while maintaining excellent enantioselectivity .

Table 2: Performance of Engineered L-erythro-3,5-Diaminohexanoate Dehydrogenase Variants

VariantActivity ImprovementSubstrate ScopeEnantioselectivityReference
Wild-typeBaselineLimitedHigh
Engineered variants110-800×Various aliphatic β-amino acids>99% ee

These engineered enzymes have been successfully applied in the asymmetric synthesis of β-amino acids, achieving excellent enantioselectivity (>99% ee) and high isolated yields (86-87%) . This demonstrates the potential of L-erythro-3,5-diaminohexanoate dehydrogenase as a biocatalyst for the production of chiral β-amino acids.

Microbial Metabolism and Degradation Pathways

Various bacterial species have evolved pathways to metabolize L-erythro-3,5-diaminohexanoate, with Brevibacterium sp. being particularly well-studied.

Brevibacterium Degradation Pathway

Brevibacterium sp. L5 can utilize L-erythro-3,5-diaminohexanoate as a major energy source. The degradation pathway in this organism has been elucidated through enzyme purification and characterization studies .

Table 3: Enzymes Involved in L-erythro-3,5-Diaminohexanoate Degradation in Brevibacterium sp.

EnzymeReaction CatalyzedPropertiesReference
L-erythro-3,5-diaminohexanoate dehydrogenaseL-erythro-3,5-diaminohexanoate → 3-keto-5-aminohexanoateNAD-dependent
3-keto-5-aminohexanoate cleavage enzyme3-keto-5-aminohexanoate + acetyl-CoA → 3-aminobutyryl-CoA + acetoacetateInducible
3-aminobutyryl-CoA deaminase3-aminobutyryl-CoA → crotonyl-CoAInducible
ThiolesteraseHydrolyzes CoA thioestersConstitutive

The complete pathway allows Brevibacterium to convert L-erythro-3,5-diaminohexanoate to central metabolic intermediates, including acetyl-CoA, which can enter the citric acid cycle or be used for other biosynthetic purposes .

Regulatory Aspects

Studies on Brevibacterium sp. have shown that key enzymes in the L-erythro-3,5-diaminohexanoate degradation pathway are inducible, requiring the presence of the compound or its metabolites for expression. When grown in media containing L-erythro-3,5-diaminohexanoate, Brevibacterium sp. expresses high levels of 3-keto-5-aminohexanoate cleavage enzyme and 3-aminobutyryl-CoA deaminase, whereas these activities are undetectable in cells grown without the compound .

This inducible nature of the degradation pathway suggests a sophisticated regulatory mechanism that allows bacteria to adapt their metabolism in response to the availability of specific nutrients.

Applications in Biocatalysis and Synthetic Chemistry

The unique properties of L-erythro-3,5-diaminohexanoate and its associated enzymes have significant applications in biocatalysis and synthetic chemistry, particularly in the production of chiral β-amino acids.

Asymmetric Synthesis of β-Amino Acids

β-Amino acids are valuable building blocks for pharmaceuticals, peptidomimetics, and other bioactive compounds. L-erythro-3,5-diaminohexanoate dehydrogenase, especially engineered variants, offers an efficient biocatalytic route to these compounds .

The engineered variants can catalyze the reductive amination of various β-keto acids to produce β-amino acids with high enantioselectivity (>99% ee) and yield (86-87%) . This approach represents a sustainable alternative to traditional chemical synthesis methods, which often require harsh conditions and generate waste.

Advantages of Biocatalytic Approaches

The biocatalytic approach using L-erythro-3,5-diaminohexanoate dehydrogenase offers several advantages over traditional synthetic methods:

  • High enantioselectivity

  • Mild reaction conditions

  • Reduced environmental impact

  • Reduced waste generation

  • Potential for one-pot multi-enzyme cascades

These advantages align with the principles of green chemistry and sustainable manufacturing, making enzyme-catalyzed processes increasingly attractive for industrial applications.

Research Advances and Future Directions

Recent research on L-erythro-3,5-diaminohexanoate has provided significant insights into its properties, metabolism, and potential applications. These advances also point to promising directions for future investigation.

Structural and Mechanistic Insights

The elucidation of the crystal structure of L-erythro-3,5-diaminohexanoate dehydrogenase represents a major advance in understanding the enzyme's catalytic mechanism . These structural insights have revealed differences in substrate binding and catalysis between β-amino acid dehydrogenases and their α-amino acid counterparts, contributing to a broader understanding of enzyme-substrate interactions and selectivity .

Future Research Directions

Several promising directions for future research on L-erythro-3,5-diaminohexanoate and its associated enzymes include:

  • Further enzyme engineering to expand substrate scope and improve catalytic efficiency

  • Integration of engineered enzymes into multi-enzyme cascades for complex transformations

  • Exploration of the compound's role in the metabolism of diverse microbial species

  • Development of industrial-scale biocatalytic processes for β-amino acid production

  • Investigation of the compound's potential roles in synthetic biology applications

These research directions could lead to new biotechnological applications and deeper insights into the biochemistry of this fascinating compound.

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